Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzyloxy group at position 2, a methyl group at position 7, and an ethyl carboxylate ester at position 4.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
ethyl 7-methyl-2-phenylmethoxypyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-17(21)14-10-18-15-9-16(19-20(15)12(14)2)23-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
QDCRIQBGIMDTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)OCC3=CC=CC=C3)N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the benzyloxy group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, as effective anticancer agents. A study focused on synthesizing a series of these derivatives demonstrated their dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are critical targets in cancer therapy. Compounds derived from this scaffold exhibited IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating potent activity comparable to established inhibitors like ribociclib and larotrectinib .
Enzyme Inhibition
The compound has also shown promise as an inhibitor in various enzymatic assays. Its structural features allow it to interact effectively with different enzymes, making it a candidate for further development as a therapeutic agent targeting specific pathways involved in cancer proliferation and survival .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as diethyl malonate and aminopyrazole derivatives. For instance, the reaction sequence often includes chlorination and nucleophilic substitution steps that yield high purity compounds suitable for biological testing .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the pyrazole ring can significantly impact their biological activity. For example, substituents at the C(7) position have been shown to alter the binding affinity towards target enzymes and receptors, enhancing their therapeutic potential .
Dual Inhibition Studies
A comprehensive investigation into a library of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that specific modifications led to enhanced dual inhibition of CDK2 and TRKA kinases. Notably, compounds with an aniline substitution exhibited broad-spectrum anticancer activity across multiple cancer cell lines, showcasing the versatility of this chemical scaffold in drug design .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have been evaluated for antimicrobial activity. A series of new pyrazolo[1,5-a]pyrimidines were synthesized and tested against various microbial strains, indicating potential applications beyond oncology .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent positions and functional groups. Key comparisons include:
Key Observations :
- Position 2: Benzyloxy groups (target compound) may sterically hinder enzyme binding compared to smaller substituents like methyl or phenylamino .
- Position 7 : Methyl groups (target compound) are common in antitumor analogs, while halogens (e.g., Cl, CF₃) or aryl groups improve potency .
- Core Heterocycle : Tetrazolo and triazolo analogs (e.g., triazolo[1,5-a]pyrimidines) exhibit distinct electronic properties and regioselective synthesis pathways .
Antitumor Potential
- CDK2 Inhibition: Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives showed moderate CDK2 inhibition (IC₅₀ = 2.1–3.8 μM) but high cytotoxicity against HepG2 and MCF-7 cells (GI₅₀ = 0.8–1.2 μM) due to fluorine and nitrile groups .
Physical and Chemical Properties
Biological Activity
Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on certain kinases involved in cancer pathways. This article will explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 270.27 g/mol. The compound features a pyrazolo ring fused to a pyrimidine structure, characterized by an ethyl ester and a benzyloxy substituent at specific positions.
Structural Comparison
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHNO | Contains benzyloxy group |
| Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | CHNO | Lacks the benzyloxy group |
| Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | CHClNO | Contains chlorine instead of benzyloxy |
The unique substitution pattern in this compound enhances its biological activity compared to similar compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It selectively inhibits various kinases that play critical roles in tumor growth and progression. In vitro assays have demonstrated its ability to modulate signaling pathways essential for cell proliferation and survival.
The compound's mechanism involves interference with cellular signaling pathways that are crucial for cancer cell survival. Specifically, it has been shown to inhibit:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : Epidermal growth factor receptor involved in the proliferation of various cancers.
- Aurora-A kinase : A key regulator of mitosis.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For instance:
- Synthesis : The compound can be synthesized through multi-step organic synthesis techniques involving the reaction of benzylic alcohol with ethyl bromoacetate and subsequent steps leading to the formation of the pyrazolo-pyrimidine core .
- In vitro Studies : Various studies have reported IC50 values for kinase inhibition ranging from low micromolar concentrations (e.g., IC50 = 0.47 µM for PI3Kδ inhibition) .
- Synergistic Effects : Some derivatives have shown synergistic effects when combined with established chemotherapeutics like doxorubicin, enhancing their efficacy against resistant cancer cell lines .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- A study reported that derivatives containing halogen substituents exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a structure-activity relationship that favors certain modifications for increased potency .
- Another investigation into the anti-inflammatory properties revealed significant inhibition of TNF-alpha production in macrophages treated with this compound, suggesting potential applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing pyrazolo[1,5-a]pyrimidine derivatives like Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, analogous compounds are synthesized via refluxing ethanol with catalytic HCl, followed by azeotropic water removal using benzene and p-toluenesulfonic acid . Key steps include:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrimidine core via nucleophilic attack and ring closure.
- Functionalization : Introduction of substituents (e.g., benzyloxy groups) via alkylation or nucleophilic substitution.
Q. How can X-ray crystallography validate the molecular structure of pyrazolo[1,5-a]pyrimidine derivatives?
- Procedure : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and conformation. For example, in related tetrazolo[1,5-a]pyrimidines, the pyrimidine ring adopts a flattened envelope conformation (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) .
- Data Interpretation : Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize crystal packing (Table 1). Refinement parameters (R1 < 0.05, wR2 < 0.10) ensure accuracy .
Table 1 : Hydrogen-bond geometry for a related compound
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
|---|---|---|---|---|
| N2–H2⋯N1 | 0.83 | 2.11 | 2.934 | 172 |
Advanced Research Questions
Q. How do substituents (e.g., benzyloxy, methyl) influence the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives?
- SAR Insights : Fluorine and nitrile groups at the 5- and 7-positions enhance cytotoxicity against tumor cell lines (HepG2, MCF-7). For example, 5-aryl-7-methyl derivatives showed IC50 values < 10 μM due to improved binding to CDK2 and cellular uptake .
- Experimental Design :
- In vitro assays : Use MTT or Alamar Blue to assess proliferation inhibition.
- Structural modifications : Compare activity of benzyloxy vs. phenylthio substituents at position 2 .
Q. How can conflicting NMR and crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?
- Case Study : In ethyl 2-hydroxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, O-alkylation during synthesis led to unexpected isomers.
- Resolution Strategy :
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish isomers .
- SCXRD : Confirms regiochemistry (e.g., dihedral angles between rings: ~89.5° for perpendicular orientations) .
Q. What computational methods predict the binding affinity of pyrazolo[1,5-a]pyrimidines to biological targets?
- Approach : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with CDK2 or HBV surface antigens.
- Validation : Compare calculated binding energies (ΔG ~ -9.5 kcal/mol) with experimental IC50 values .
- Limitations : Solvation effects and protonation states may require DFT-level corrections .
Methodological Guidelines
- Synthesis Optimization : Use Dean-Stark traps for azeotropic water removal to improve yields in cyclocondensation reactions .
- Crystallization : Recrystallize from ethanol or ethyl acetate to obtain diffraction-quality crystals .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
